UNC0321 (trifluoroacetate salt)

Epigenetic inhibitor Histone methyltransferase Biochemical assay

UNC0321 (trifluoroacetate salt) is a synthetic quinazoline-based small molecule that acts as a potent, substrate-competitive inhibitor of the histone lysine methyltransferases G9a (EHMT2) and GLP (EHMT1). It was the first G9a inhibitor reported to achieve picomolar binding affinity, with a Morrison Ki of 63 pM, and remains one of the most biochemically potent G9a/GLP dual inhibitors described to date, making it a benchmark compound for in vitro epigenetic probe development.

Molecular Formula C27H45N7O3 · 3(CF3COOH)
Molecular Weight 857.8
Cat. No. B1159580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC0321 (trifluoroacetate salt)
Synonyms7-(2-(2-(dimethylamino)ethoxy)ethoxy)-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine, tri(trifluoroacetate) salt
Molecular FormulaC27H45N7O3 · 3(CF3COOH)
Molecular Weight857.8
Structural Identifiers
SMILESCOC1=CC2=C(N([H])C3CCN(C)CC3)N=C(N=C2C=C1OCCOCCN(C)C)N4CCCN(C)CC4.FC(F)(C(O)=O)F.FC(F)(C(O)=O)F.FC(F)(C(O)=O)F
InChIInChI=1S/C27H45N7O3.3C2HF3O2/c1-31(2)15-16-36-17-18-37-25-20-23-22(19-24(25)35-5)26(28-21-7-11-33(4)12-8-21)30-27(29-23)34-10-6-9-32(3)13-14-34;3*3-2(4,5)1(6)7/h19-21H,6-18H2,1-5H3,(H,28,29,30);3*(H,6,7)
InChIKeyFEROTKYRPUJIEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC0321 (Trifluoroacetate Salt) – A Picomolar-Affinity G9a/GLP Inhibitor


UNC0321 (trifluoroacetate salt) is a synthetic quinazoline-based small molecule that acts as a potent, substrate-competitive inhibitor of the histone lysine methyltransferases G9a (EHMT2) and GLP (EHMT1) [1]. It was the first G9a inhibitor reported to achieve picomolar binding affinity, with a Morrison Ki of 63 pM, and remains one of the most biochemically potent G9a/GLP dual inhibitors described to date, making it a benchmark compound for in vitro epigenetic probe development .

Why a General-Purpose G9a Inhibitor Cannot Replace UNC0321 in Specialized Workflows


Although several G9a/GLP inhibitors share the 2,4-diaminoquinazoline scaffold (e.g., UNC0638, UNC0642, BIX-01294), UNC0321 is distinguished by a uniquely optimized 7-dimethylaminoethoxyethoxy side chain that yields a Ki more than 40-fold lower than its closest advanced analogs [1]. This structural feature simultaneously produces a distinct cellular behavior profile: very weak reduction of histone H3K9me2 in cells compared to other G9a inhibitors, yet potent anti-apoptotic activity in endothelial cells via Rab4 GTPase modulation [2]. Consequently, substituting UNC0321 with another G9a inhibitor will fail in applications that require either the extreme biochemical sensitivity afforded by the picomolar Ki or the Rab4-dependent functional pharmacology that is absent from other G9a-targeting probes.

UNC0321 (Trifluoroacetate Salt) – Quantitative Biochemical and Cellular Differentiation Evidence


Picomolar Biochemical Ki Distinguishes UNC0321 from All Other G9a Inhibitors

UNC0321 exhibits a Morrison Ki of 63 pM against G9a, which is approximately 250‑fold lower (more potent) than the predecessor BIX‑01294 (biochemical IC₅₀ ≈ 1.9 µM) and roughly 48‑fold lower than the widely used cellular probe UNC0638 (Ki = 3.0 nM) [1]. UNC0642, the in vivo chemical probe, has a reported G9a Ki of 4 ± 2 nM, making UNC0321 approximately 63‑fold more potent in the same enzyme class [2]. No other published G9a/GLP inhibitor achieves a sub‑100 pM Ki.

Epigenetic inhibitor Histone methyltransferase Biochemical assay

Selectivity Window Over Non‑G9a Methyltransferances Exceeds 40,000‑Fold

In ECSD enzymatic assays, UNC0321 was inactive (IC₅₀ > 40 µM) against the histone methyltransferases SET7/9 (H3K4), SET8/PreSET7 (H4K20), and the arginine methyltransferase PRMT3, as well as the demethylase JMJD2E, corresponding to >40,000‑fold selectivity relative to its G9a IC₅₀ of 9 nM [1]. By comparison, the G9a/GLP probe UNC0638 exhibits >10,000‑fold selectivity over a panel of epigenetic and non‑epigenetic targets but does not achieve the >40,000‑fold window reported for UNC0321 [2].

Selectivity profiling Off‑target screening Epigenetic probe

Cellular H3K9me2 Reduction Is Order‑of‑Magnitude Weaker Than Biochemical Potency Would Predict – A Critical Procurement Criterion

Despite its 63‑pM Ki, UNC0321 reduces H3K9me2 levels in MDA‑MB‑231 breast cancer cells with an IC₅₀ of 11,000 nM (11 µM), which is 22‑fold weaker than BIX‑01294 (IC₅₀ = 500 nM), approximately 136‑fold weaker than UNC0638 (IC₅₀ = 81 nM), and roughly 100‑fold weaker than UNC0642 (IC₅₀ = 110 nM) [1][2][3]. This dissociation between biochemical and cellular potency is a direct consequence of the extended ethoxyethyl side chain that, while optimizing target affinity, impairs cell permeability.

Cell‑based assay H3K9me2 pharmacodynamic marker Cellular potency

Unique Anti‑Apoptotic Activity via Rab4 GTPase in Diabetic Endothelial Injury Models

UNC0321, at concentrations as low as 200 pM (48‑h treatment), significantly inhibits high‑glucose‑induced apoptosis in HUVEC cells by suppressing Rab4 expression, reducing cleaved caspase‑3 and Bax levels, and reactivating the Akt/mTOR pathway [1]. This Rab4‑dependent anti‑apoptotic mechanism has not been reported for UNC0638, UNC0642, BIX‑01294, or any other G9a quinazoline inhibitor. Overexpression of Rab4 completely reverses the protective effect of UNC0321, confirming target specificity [1].

Diabetic vascular complications Apoptosis Rab4 GTPase

Differential G9a‑vs‑GLP Potency Ratio Relative to Dual Probes

UNC0321 inhibits GLP with IC₅₀ values of 15 nM (ECSD) and 23 nM (CLOT), yielding a G9a:GLP potency ratio of approximately 2‑ to 4‑fold favoring G9a [1]. In contrast, the in vivo probe UNC0642 is essentially equipotent on G9a and GLP (Ki < 2.5 nM for both), and UNC0638 shows a ratio close to 1 (G9a IC₅₀ < 15 nM; GLP IC₅₀ = 19 nM) [2][3]. This small but measurable bias toward G9a may favor UNC0321 in biochemical systems where residual GLP activity must be preserved.

GLP selectivity Isoform profiling Chemical probe

Recommended Procurement Scenarios for UNC0321 (Trifluoroacetate Salt)


Ultra‑High‑Sensitivity In‑Vitro G9a Biochemical Assay Development

UNC0321 is the preferred reference inhibitor for developing and validating HTS‑compatible G9a enzymatic assays that require a positive control with the lowest possible Ki. Its 63‑pM Morrison Ki enables robust signal at concentrations where other inhibitors (e.g., UNC0638 or UNC0642, Ki ≥ 3 nM) would be below detection limits, making it ideal for picomolar‑range dose‑response and kinetic binding studies [1].

Selective G9a Target‑Engagement Studies Requiring Minimal Cellular H3K9me2 Perturbation

Because UNC0321 induces only weak reduction of cellular H3K9me2 (IC₅₀ = 11,000 nM) despite high target affinity, it is uniquely suited for cellular target‑engagement (e.g., CETSA or BRET‑based assays) where G9a binding must be detected without triggering full downstream chromatin changes that would confound functional readouts .

Diabetic Vascular Complication Research Leveraging Rab4‑Dependent Anti‑Apoptotic Signaling

UNC0321 is the only G9a‑targeting quinazoline demonstrated to suppress high‑glucose‑induced endothelial apoptosis by down‑regulating Rab4 and restoring Akt/mTOR signaling (effective at 200 pM in HUVECs) [2]. Investigators studying diabetic nephropathy, retinopathy, or cardiovascular endpoints can employ UNC0321 as a dual G9a/Rab4 pathway modulator.

SAR and Co‑Crystallography Reference for G9a Inhibitor Optimization Programs

UNC0321 was designed based on the first G9a co‑crystal structure (with UNC0224) and represents the most potent ligand in the 2,4‑diamino‑7‑aminoalkoxy‑quinazoline series [1]. Medicinal chemistry groups can use it as a benchmark for computational docking, free‑energy perturbation, or fragment‑based design campaigns targeting the G9a substrate‑binding groove.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for UNC0321 (trifluoroacetate salt)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.